

# eCF506 Powder: A Technical Guide to its Chemical Properties and Stability

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## Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

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## Abstract

**eCF506** is a potent and selective, orally bioavailable inhibitor of the SRC family kinases (SFKs), including SRC and YES1, with a reported IC<sub>50</sub> of 0.47 nM for SRC.<sup>[1][2]</sup> By locking its target in a native "closed" conformation, **eCF506** inhibits both the kinase activity and the formation of protein-protein complexes, distinguishing it from many other kinase inhibitors.<sup>[1][3]</sup> This unique mechanism of action contributes to its high selectivity, particularly over the ABL kinase, which is a significant advantage in avoiding certain toxicities associated with dual SRC/ABL inhibitors.<sup>[2][4]</sup> This document provides a comprehensive overview of the known chemical properties and stability of **eCF506** powder, compiled from publicly available data.

## Chemical and Physical Properties

**eCF506** is a white to yellow solid powder.<sup>[3]</sup> While specific data for properties such as melting point and pK<sub>a</sub> are not readily available in the public domain, a summary of its key chemical identifiers and molecular characteristics is presented in Table 1.

Table 1: Chemical and Physical Properties of **eCF506**

Property	Value	Source(s)
Chemical Name	N-[4-[4-amino-1-[2-[4-(dimethylamino)-1-piperidinyl]ethyl]-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]-carbamic acid, 1,1-dimethylethyl ester	[4]
Synonyms	NXP900	[3][5]
CAS Number	1914078-41-3	[3]
Molecular Formula	C <sub>26</sub> H <sub>38</sub> N <sub>8</sub> O <sub>3</sub>	[4]
Molecular Weight	510.63 g/mol	[3]
Appearance	White to yellow solid	[3]
Purity	99.99%	

## Solubility

The solubility of **eCF506** has been determined in a variety of solvents, which is critical for its application in both in vitro and in vivo studies. It is generally characterized by poor aqueous solubility but is soluble in several organic solvents and can be formulated for in vivo administration using specific solvent systems. It should be noted that the hygroscopic nature of DMSO can significantly impact the solubility of **eCF506**, and the use of fresh, anhydrous DMSO is recommended.[3] Some sources indicate that sonication may be required to achieve maximum solubility.[3]

Table 2: Solubility of **eCF506**

Solvent	Concentration	Remarks	Source(s)
DMSO	62.5 mg/mL (122.40 mM)	Requires sonication.	[3]
30 mg/mL (58.75 mM)			
15 mg/mL	[4]		
Ethanol	15 mg/mL	[4]	
Water	< 0.1 mg/mL	Insoluble.	[3]
DMF	15 mg/mL	[4]	
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (4.07 mM)	Clear solution.	[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (4.07 mM)	Clear solution.	[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)	≥ 2.08 mg/mL (4.07 mM)	Clear solution.	[2]

## Stability

**eCF506** exhibits good stability under recommended storage conditions, ensuring its integrity for long-term research use. Stability data for both the solid powder and solutions in solvent are summarized below.

Table 3: Stability of **eCF506**

Form	Storage Temperature	Stability Period	Source(s)
Powder	-20°C	3 years	[3]
4°C	2 years	[3]	
In Solvent	-80°C	2 years	[3]
-20°C	1 year	[3]	

To maintain the stability of **eCF506** in solution, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

## Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **eCF506** are not publicly available. However, a general protocol for determining the kinetic solubility of a compound using a plate-based method is provided below as a representative example.

### Example Protocol: Kinetic Solubility Assessment

- **Preparation of Stock Solution:** Prepare a 10 mM stock solution of the test compound (e.g., **eCF506**) in 100% DMSO.
- **Serial Dilution:** In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
- **Addition of Aqueous Buffer:** To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve a final DMSO concentration of 1-2%.
- **Incubation:** Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow for equilibration.
- **Measurement of Turbidity:** After incubation, measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).

- **Data Analysis:** The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control.

## Signaling Pathway and Mechanism of Action

**eCF506** is a potent inhibitor of SRC family kinases. A key downstream effector of SRC is Focal Adhesion Kinase (FAK). Inhibition of SRC by **eCF506** leads to a reduction in the phosphorylation of FAK, which is a critical event in cell motility and proliferation.[2]

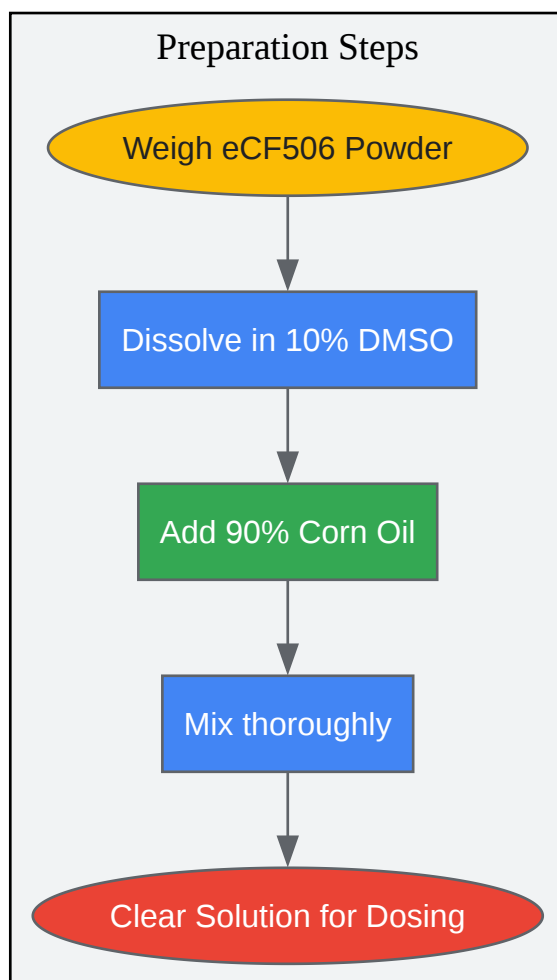


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Caption: **eCF506** inhibits SRC, preventing FAK phosphorylation.

## In Vivo Formulation Preparation Workflow

The poor aqueous solubility of **eCF506** necessitates the use of specific solvent systems for in vivo administration. A common workflow for preparing a formulation in a corn oil vehicle is outlined below.



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Caption: Workflow for preparing an **eCF506** in vivo formulation.

## Conclusion

**eCF506** is a highly potent and selective SRC inhibitor with well-defined solubility and stability profiles under specific conditions. While some physicochemical data, such as melting point and pKa, are not currently in the public domain, the information presented in this guide provides a solid foundation for researchers and drug development professionals working with this compound. Adherence to the recommended storage and handling procedures is crucial to ensure the integrity and performance of **eCF506** in experimental settings.

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